molecular formula C12H18N2O5S B4664710 4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide

4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide

Cat. No.: B4664710
M. Wt: 302.35 g/mol
InChI Key: XPPIHYWYFSPWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide is an organic compound with a complex structure It is characterized by the presence of methoxy, methoxyethyl, and methylsulfamoyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide typically involves multiple steps. One common approach is to start with a benzamide derivative and introduce the methoxy, methoxyethyl, and methylsulfamoyl groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The methoxy, methoxyethyl, and methylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide include:

  • 4-Methoxy-N-(2-methoxyethyl)aniline
  • 4-Methoxy-N-(2-methoxyethyl)-2-methylbenzamide
  • 2-Hydroxy-4-methoxy-N-(2-methoxyethyl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methylsulfamoyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-13-20(16,17)11-8-9(4-5-10(11)19-3)12(15)14-6-7-18-2/h4-5,8,13H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPIHYWYFSPWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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